ethyl 3-[(4-methylbenzyl)sulfamoyl]-1H-pyrazole-5-carboxylate
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Overview
Description
ETHYL 3-{[(4-METHYLPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[(4-METHYLPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of ethyl 3-amino-1H-pyrazole-5-carboxylate with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{[(4-METHYLPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
ETHYL 3-{[(4-METHYLPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of ETHYL 3-{[(4-METHYLPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-{[(4-METHYLPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE: Similar structure but with a different position of the carboxylate group.
ETHYL 3-{[(4-METHYLPHENYL)METHYL]SULFAMOYL}-1H-IMIDAZOLE-5-CARBOXYLATE: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
ETHYL 3-{[(4-METHYLPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-5-CARBOXYLATE is unique due to its specific substitution pattern and the presence of both sulfonamide and carboxylate functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H17N3O4S |
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Molecular Weight |
323.37 g/mol |
IUPAC Name |
ethyl 5-[(4-methylphenyl)methylsulfamoyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H17N3O4S/c1-3-21-14(18)12-8-13(17-16-12)22(19,20)15-9-11-6-4-10(2)5-7-11/h4-8,15H,3,9H2,1-2H3,(H,16,17) |
InChI Key |
RFERLNVOVHRAAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C |
Origin of Product |
United States |
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